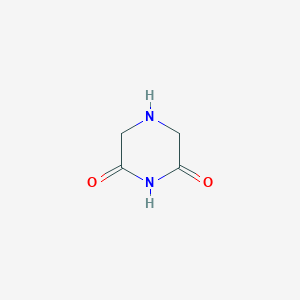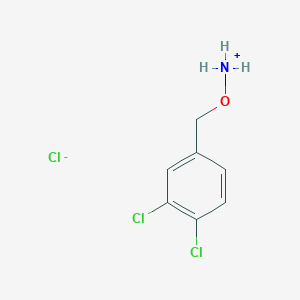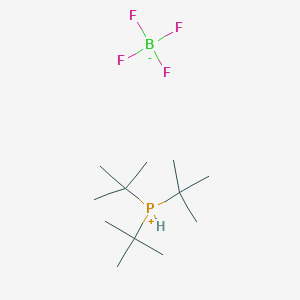
ピペラジン-2,6-ジオン
概要
説明
Piperazine-2,6-dione is an organic compound with the molecular formula C4H6N2O2. It is a derivative of piperazine, characterized by the presence of two ketone groups at the 2 and 6 positions of the piperazine ring. This compound is known for its white crystalline appearance and is soluble in water and some organic solvents. Piperazine-2,6-dione is utilized as an intermediate in organic synthesis and has various applications in medicinal chemistry and industrial processes .
科学的研究の応用
Piperazine-2,6-dione has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including anticancer agents.
Biological Research: The compound is studied for its potential biological activities, such as anticancer, antiviral, and antibacterial properties.
Industrial Applications: Piperazine-2,6-dione is used in the production of dyes and other industrial chemicals.
作用機序
Target of Action
Piperazine-2,6-dione is a key component in the synthesis of dexrazoxane , a drug used to prevent anthracycline-induced cardiotoxicity . Dexrazoxane has two main targets: iron ions and the enzyme topoisomerase II . The iron ions are involved in the generation of oxidative stress, while topoisomerase II regulates the topology of DNA .
Mode of Action
Piperazine-2,6-dione, as part of dexrazoxane, interacts with its targets in two main ways. First, it chelates iron ions, preventing them from participating in reactions that generate oxidative stress . Second, it interacts with topoisomerase II, an enzyme that manages DNA tangles and supercoils . This interaction is thought to disrupt the enzyme’s normal function, thereby protecting cells from damage .
Biochemical Pathways
The biochemical pathways affected by piperazine-2,6-dione, through dexrazoxane, are those involved in oxidative stress and DNA topology regulation . By chelating iron ions, dexrazoxane prevents the Fenton reaction, which generates harmful reactive oxygen species . By interacting with topoisomerase II, it disrupts the normal functioning of this enzyme, which could otherwise lead to DNA damage .
Pharmacokinetics
Dexrazoxane is known to have good bioavailability and is metabolized in the liver
Result of Action
The primary result of piperazine-2,6-dione’s action, through dexrazoxane, is the prevention of anthracycline-induced cardiotoxicity . This is achieved by reducing oxidative stress and preventing DNA damage . As a result, dexrazoxane can protect the heart from the chronic type of cardiotoxicity that can occur with anthracycline treatment .
Action Environment
The action of piperazine-2,6-dione, as part of dexrazoxane, can be influenced by various environmental factors. For example, the presence of iron ions is necessary for its antioxidant action . Additionally, the activity of topoisomerase II, which can be affected by various cellular and environmental factors, is crucial for its DNA-protective action
生化学分析
Cellular Effects
Piperazine-2,6-dione has been found to exhibit anticancer activity against various human cancer cell lines . It is believed to induce apoptosis and suppress the proliferation of cancer cells
Molecular Mechanism
It is suggested that it may act as a reversible inhibitor of acetylcholinesterase , an enzyme involved in the transmission of nervous signals This could potentially disturb the motility of certain cells or organisms
準備方法
Synthetic Routes and Reaction Conditions: Piperazine-2,6-dione can be synthesized through several methods. One common approach involves the condensation of iminodiacetic acid with various amines under microwave irradiation. This method yields piperazine-2,6-dione derivatives in high yields . Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods: In industrial settings, piperazine-2,6-dione is often produced through the reaction of iminodiacetic acid with amines, followed by purification through crystallization. The use of microwave irradiation in these reactions enhances the efficiency and yield of the product .
化学反応の分析
Types of Reactions: Piperazine-2,6-dione undergoes various chemical reactions, including:
Condensation Reactions: It reacts with carboxylic acids to form amides and other derivatives.
Substitution Reactions: The compound can undergo substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions:
Microwave Irradiation: Used to enhance reaction rates and yields in condensation reactions.
Sulfonium Salts: Utilized in the cyclization of diamine derivatives.
Major Products Formed:
Amides: Formed through condensation reactions with carboxylic acids.
Substituted Piperazines: Formed through substitution reactions with halogenated compounds.
類似化合物との比較
Piperazine-2,6-dione is unique compared to other piperazine derivatives due to its specific structural features and biological activities. Similar compounds include:
Piperazine: A simpler derivative used as an anthelmintic agent.
Diketopiperazines: A class of compounds with similar structural features but different biological activities, such as anticancer and antiviral properties.
Piperazine-2,6-dione stands out due to its specific applications in medicinal chemistry and its unique mechanism of action involving GABA receptor agonism .
特性
IUPAC Name |
piperazine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c7-3-1-5-2-4(8)6-3/h5H,1-2H2,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJAWBVQRMVFEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90320623 | |
| Record name | piperazine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4774-22-5 | |
| Record name | 4774-22-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | piperazine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)










![4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid](/img/structure/B107330.png)

